molecular formula C14H13N3O2 B2986829 4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile CAS No. 1436176-58-7

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile

Cat. No. B2986829
CAS RN: 1436176-58-7
M. Wt: 255.277
InChI Key: AQJAEXNCJHNGFL-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Anti-HIV Properties

Researchers have explored indole derivatives as potential anti-HIV agents. For example:

Other Biological Activities

Beyond antiviral effects, indole derivatives possess diverse biological activities:

Sustainable Multicomponent Reactions

1H-Indole-3-carbaldehyde: has been used in inherently sustainable multicomponent reactions. These reactions hold promise for assembling pharmaceutically interesting scaffolds .

Borylation Reactions

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile: can participate in iridium-catalyzed borylation reactions, which have synthetic applications .

Mechanism of Action

While the specific mechanism of action for “4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile” is not available, indole derivatives in general have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Future Directions

The future directions in the field of indole derivatives involve the exploration of their diverse biological activities and the potential for newer therapeutic possibilities . There is also interest in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

4-(1H-indole-5-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-8-12-9-19-6-5-17(12)14(18)11-1-2-13-10(7-11)3-4-16-13/h1-4,7,12,16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJAEXNCJHNGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC3=C(C=C2)NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Indole-5-carbonyl)morpholine-3-carbonitrile

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